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Abstract
URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid

ligand with a unique pharmacological profile.[1][2] It acts as a peripherally restricted antagonist

of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2)

receptor.[1][3] This dual activity has positioned URB447 as a compound of interest for

therapeutic applications where peripheral CB1 blockade is desired without the central nervous

system (CNS) side effects associated with first-generation CB1 antagonists.[1][2] This technical

guide provides a comprehensive overview of the currently available data on the

pharmacokinetics and bioavailability of URB447, intended to inform further research and

development. A comprehensive literature search indicates that detailed information on the oral

bioavailability, plasma half-life, and clearance of URB447 is not extensively documented in

publicly available scientific literature. The existing data is primarily derived from studies

involving intraperitoneal administration in rodent models.

Pharmacokinetics
The pharmacokinetic profile of URB447 has been partially characterized in mice following

intraperitoneal (i.p.) administration. The available data highlights its distribution in peripheral

tissues and its notable lack of penetration into the central nervous system.
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Following a single intraperitoneal injection of 20 mg/kg in Swiss mice, URB447 is absorbed and

distributed to various tissues. Peak plasma concentrations (Cmax) were observed 30 minutes

post-injection.[1] The compound shows significant distribution to the liver and particularly high

accumulation in white adipose tissue, with maximal tissue levels reached 15 minutes post-

injection in these tissues.[1]

Crucially, URB447 was not detected in the brain tissue at any time point following systemic

administration, with a detection limit of 10 pmol/g.[1] This peripheral restriction is a key

characteristic of the molecule. While the precise mechanisms are not experimentally confirmed,

it is hypothesized that its lack of CNS penetration could be due to high clearance by efflux

transporters such as P-glycoprotein (P-gp) or rapid metabolism by cytochrome P450 enzymes

within the astrocytes of the blood-brain barrier.[1]

Table 1: Pharmacokinetic Parameters of URB447 in Swiss Mice following a Single 20 mg/kg

Intraperitoneal Injection[1]

Parameter Plasma Liver
White Adipose
Fat

Brain

Cmax 596 ± 117 nM 4.3 ± 0.7 nmol/g 42 ± 12.2 nmol/g Not Detected

Tmax 30 min 15 min 15 min N/A

Bioavailability
Based on an extensive review of the available scientific literature, there is no published data on

the oral bioavailability of URB447. The existing research has focused on parenteral routes of

administration, primarily intraperitoneal injections.[1][4] Further studies are required to

determine the extent of oral absorption and first-pass metabolism of URB447 to evaluate its

potential for oral drug delivery.

Metabolism and Excretion
Detailed studies on the metabolism and excretion pathways of URB447 are not currently

available in the public domain. As mentioned, rapid metabolism by cytochrome P450 enzymes

is a speculative reason for its peripheral restriction, but the specific metabolites and clearance

rates have not been characterized.[1]
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Mechanism of Action and In Vitro Activity
URB447 exhibits a dual mechanism of action, acting as a neutral antagonist at CB1 receptors

and an agonist at CB2 receptors.[1] This profile has been confirmed through various in vitro

assays.

Table 2: In Vitro Receptor Binding and Functional Activity of URB447

Assay Receptor Species Preparation Result

Radioligand

Binding
CB1 Rat

Cerebellar

Membranes

IC50: 313 nM[4]

[5]

Radioligand

Binding
CB2 Human CHO-K1 Cells IC50: 41 nM[4][5]

[35S]GTPγS

Binding
CB1 Rat

Cerebellar

Membranes

EC50: 4.9 µM

(inhibition of

WIN55,212-2

induced binding)

[1][4]

cAMP

Accumulation
CB2 Mouse Hek-293 Cells

Agonist activity

(inhibited

isoproterenol-

induced cAMP

accumulation)[1]

[4]

The following diagram illustrates the dual signaling pathway of URB447.
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Dual mechanism of action of URB447.
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Experimental Protocols
This section details the methodologies employed in key studies to characterize the

pharmacokinetics and pharmacodynamics of URB447.

In Vivo Pharmacokinetic Study in Mice
Objective: To determine the tissue distribution of URB447 after systemic administration.

Animal Model: Male Swiss mice.[1]

Drug Administration: A single intraperitoneal (i.p.) injection of URB447 at a dose of 20 mg/kg.

[1]

Sample Collection: Blood, liver, white adipose fat, and brain tissues were collected at various

time points post-injection.

Analytical Method: The concentration of URB447 in plasma and tissue homogenates was

quantified using a validated analytical method (details of the specific assay, such as LC-

MS/MS, are not provided in the primary reference).

Data Analysis: The peak concentration (Cmax) and time to reach peak concentration (Tmax)

were determined for each tissue.[1]

In Vivo Anti-Obesity Study in Mice
Objective: To evaluate the effect of URB447 on food intake and body weight gain.

Animal Model: Male Swiss mice or genetically obese ob/ob mice.[1]

Drug Administration: URB447 was administered via i.p. injection at doses of 5 or 20 mg/kg

daily for 2 weeks in ob/ob mice.[1][4]

Measurements: Cumulative food intake and body weight were monitored over the study

period.

Statistical Analysis: A two-way repeated measures ANOVA followed by a Bonferroni post-hoc

test was used to analyze the data.[1]
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The following diagram outlines the experimental workflow for the anti-obesity study.

Start: Acclimatize ob/ob mice

Randomly assign mice to treatment groups:
- Vehicle

- URB447 (20 mg/kg)
- Rimonabant (20 mg/kg)

Administer daily i.p. injections for 2 weeks

Monitor and record:
- Daily food intake
- Daily body weight

Analyze data using 2-way repeated measures ANOVA

End: Evaluate anti-obesity effects

Click to download full resolution via product page

Workflow for assessing anti-obesity effects.

In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of URB447 for CB1 and CB2 receptors.
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Preparations:

CB1: Rat cerebellar membranes.[1]

CB2: CHO-K1 cells overexpressing human CB2 receptors.[1]

Method: A competitive radioligand binding assay was performed using [3H]WIN55,212-2 as

the radioligand.

Procedure: Membranes or cells were incubated with the radioligand in the presence of

increasing concentrations of URB447.

Data Analysis: The concentration of URB447 that inhibits 50% of the specific binding of the

radioligand (IC50) was calculated.

In Vitro [35S]GTPγS Functional Assay
Objective: To determine the functional activity of URB447 at the CB1 receptor.

Preparation: Rat cerebellar membrane preparations.[1]

Method: A [35S]GTPγS binding assay was used to measure G-protein activation.

Procedure: Membranes were incubated with the CB agonist WIN55,212-2 (1 µM) in the

presence of increasing concentrations of URB447 (100 nM–30 µM).[1]

Data Analysis: The concentration of URB447 that produces 50% of the maximal inhibition of

agonist-stimulated [35S]GTPγS binding (EC50) was determined.[1]

Preclinical Efficacy
Beyond its effects on appetite and body weight, URB447 has demonstrated potential

therapeutic effects in other preclinical models.

Oncology: In models of melanoma and colon cancer, URB447 has been shown to reduce

cancer cell viability, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase.[6] In

vivo, daily treatment with 1 mg/kg URB447 reduced the metastatic burden in a melanoma

model of liver metastasis.[6]
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Neuroprotection: In a neonatal rat model of hypoxia-ischemia, URB447 administered before

or after the ischemic insult significantly reduced brain injury and white matter damage.[3][7]

Conclusion
URB447 is a peripherally restricted CB1 antagonist and CB2 agonist with demonstrated

efficacy in preclinical models of obesity, cancer, and neuroprotection. The available

pharmacokinetic data in mice, following intraperitoneal administration, confirms its distribution

to peripheral tissues and its inability to cross the blood-brain barrier. However, a significant data

gap exists regarding its oral bioavailability, metabolism, and excretion. Further pharmacokinetic

and toxicological studies are essential to fully characterize the disposition of URB447 and to

support its potential development as a therapeutic agent for a range of peripheral disorders.
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[https://www.benchchem.com/product/b110035#pharmacokinetics-and-bioavailability-of-
urb447]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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